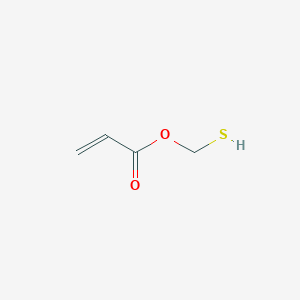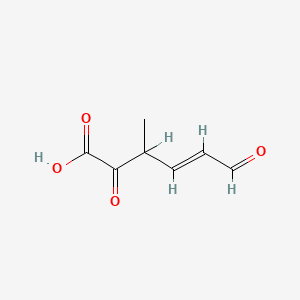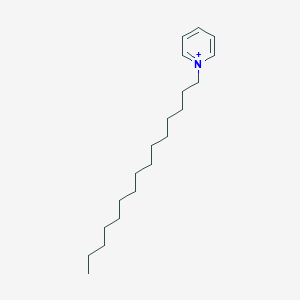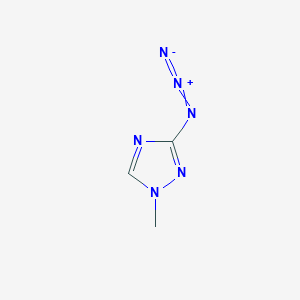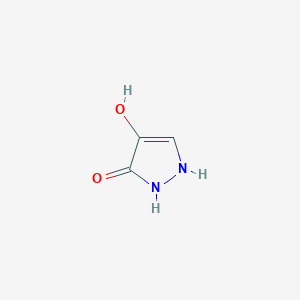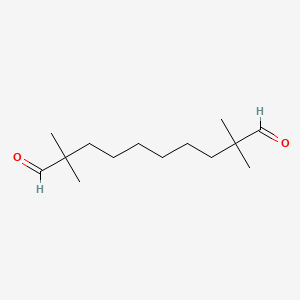
2,2,9,9-Tetramethyldecanedial
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,9,9-Tetramethyldecanedial is an organic compound with the molecular formula C14H26O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is notable for its unique structure, which includes two methyl groups attached to the second and ninth carbon atoms of a decane chain. This structural arrangement imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,9,9-Tetramethyldecanedial typically involves the oxidation of 2,2,9,9-Tetramethyldecane-1,10-diol. This can be achieved using various oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic oxidation of 2,2,9,9-Tetramethyldecane using oxygen or air in the presence of a catalyst such as cobalt or manganese salts. This method is advantageous due to its scalability and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form 2,2,9,9-Tetramethyldecanedioic acid.
Reduction: The compound can be reduced to 2,2,9,9-Tetramethyldecane-1,10-diol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane, or catalytic oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: 2,2,9,9-Tetramethyldecanedioic acid.
Reduction: 2,2,9,9-Tetramethyldecane-1,10-diol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,2,9,9-Tetramethyldecanedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2,9,9-Tetramethyldecanedial involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups can form Schiff bases with amines, which are important intermediates in many biochemical processes. Additionally, the compound can undergo redox reactions, influencing various metabolic pathways.
類似化合物との比較
2,2,9,9-Tetramethyldecanedioic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
2,2,9,9-Tetramethyldecane-1,10-diol: The reduced form of 2,2,9,9-Tetramethyldecanedial.
Decanedial: A simpler dialdehyde with a straight decane chain without methyl substitutions.
Uniqueness: this compound is unique due to the presence of methyl groups at the second and ninth positions, which significantly influence its chemical reactivity and physical properties compared to other dialdehydes.
特性
CAS番号 |
52387-46-9 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC名 |
2,2,9,9-tetramethyldecanedial |
InChI |
InChI=1S/C14H26O2/c1-13(2,11-15)9-7-5-6-8-10-14(3,4)12-16/h11-12H,5-10H2,1-4H3 |
InChIキー |
AGEQUUYDNWNIAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCCCCC(C)(C)C=O)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[Ethyl(phenyl)phosphanyl]butan-1-OL](/img/structure/B14635251.png)
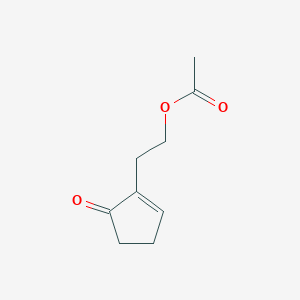
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
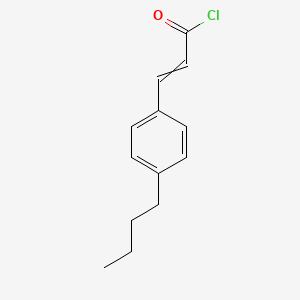
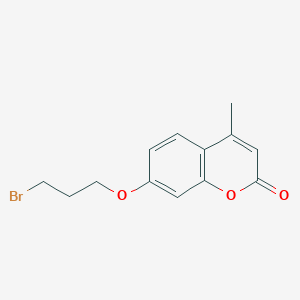
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)
